放线菌素E1

描述

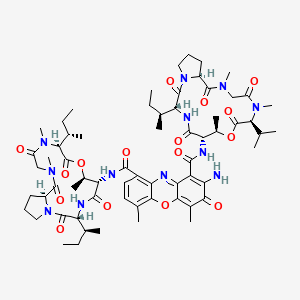

Actinomycin E1 is a heterocyclic organic compound . It’s a member of the actinomycin family of antibiotics, which are produced by Streptomyces species . Actinomycins are known for their significant antimicrobial activity .

Synthesis Analysis

The synthesis of actinomycins involves metabolic analysis and molecular networking . Actinomycins are produced by Streptomyces species via distinct metabolic routes . For instance, actinomycin L is formed via spirolinkage of anthranilamide to the 4-oxoproline moiety of actinomycin X2, prior to the condensation of the actinomycin halves .Molecular Structure Analysis

The structure of actinomycins is resolved using NMR and single crystal X-ray crystallography . The absolute configuration of actinomycin L2 was established to be 2′S, 2′′S, 4′R, 4′′R, 10′R, 12′S, 12′′S, 18′S, 18′′S, 23′R, 23′′R .Chemical Reactions Analysis

Actinomycins are formed via spirolinkage of anthranilamide to the 4-oxoproline moiety of actinomycin X2, prior to the condensation of the actinomycin halves . This structural feature has not previously been identified in naturally occurring actinomycins .科学研究应用

细菌的敏感性:放线菌素可以通过短暂使用EDTA使大肠杆菌对其作用产生敏感性。这在研究大肠杆菌的RNA代谢中可能是有价值的 (Leive, 1965)。

抗肿瘤效果:包括放线菌素E1在内的放线菌素具有抗肿瘤效果,这是它们在人类治疗中使用的基础。它们抑制脾脏和淋巴系统细胞,显示在癌症治疗中的潜力 (Hackmann, 1960)。

手性溶剂剂:放线菌素D,与放线菌素E1相关,可用作手性溶剂剂,用于1H NMR光谱中手性羧酸的快速对映体测定 (Bai et al., 2019)。

抑制癌细胞的迁移和侵袭:放线菌素V,放线菌素E1的类似物,通过抑制上皮间质转化进展来抑制人类乳腺癌细胞的迁移和侵袭 (Lin et al., 2019)。

光动力疗法:广泛研究的抗癌抗生素放线菌素D在癌症治疗的光动力疗法中显示出潜力 (Pan et al., 2001)。

致癌启动子G-四链体结合剂:放线菌素D作为致癌c-Myc启动子G-四链体结合剂,选择性地抑制细胞生长和c-Myc mRNA合成 (Kang & Park, 2009)。

诱导癌细胞凋亡:甲基化放线菌素D,一种类似物,通过Fas-和线粒体介导途径诱导HepG2细胞凋亡,显示出作为治疗肝癌的替代药物的潜力 (Chen et al., 2013)。

DNA转录抑制:放线菌素结合到转录复合物内的DNA,干扰RNA链的延伸,从而抑制RNA合成 (Sobell, 1985)。

诱导适应性酶:放线菌素D已被用于研究多天内适应性酶的合成,显示出由皮质醇诱导的酶活性增加 (Rosen et al., 1964)。

安全和危害

未来方向

The discovery of new molecules in the actinomycin family is still possible . With the emerging crisis of antibiotic resistance and increasing incidence of cancer, the search for new, efficient, and less toxic drugs remains a priority . The use of next-generation sequencing, genome editing, and analytical separation and high-resolution spectroscopic methods have reinvigorated interest in actinomycetes and opened new avenues for the discovery of natural and natural-inspired antibiotics .

属性

IUPAC Name |

2-amino-9-N-[(3R,6S,7R,10S,16S)-3,10-bis[(2S)-butan-2-yl]-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-1-N-[(3R,6S,7R,10S,16S)-3-[(2S)-butan-2-yl]-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-10-propan-2-yl-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H92N12O16/c1-17-31(6)45-62(87)77-27-21-23-40(77)61(86)73(14)29-42(79)75(16)52(33(8)19-3)65(90)92-36(11)47(58(83)68-45)70-56(81)38-25-24-34(9)54-49(38)67-50-43(44(66)53(80)35(10)55(50)93-54)57(82)71-48-37(12)91-64(89)51(30(4)5)74(15)41(78)28-72(13)60(85)39-22-20-26-76(39)63(88)46(32(7)18-2)69-59(48)84/h24-25,30-33,36-37,39-40,45-48,51-52H,17-23,26-29,66H2,1-16H3,(H,68,83)(H,69,84)(H,70,81)(H,71,82)/t31-,32-,33-,36+,37+,39-,40-,45+,46+,47-,48-,51-,52-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJAVOZCXHQSWGO-OWKXVAKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)CC)C)C)C(C)C)C)N)C)C)C(C)CC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1C(=O)N2CCC[C@H]2C(=O)N(CC(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)N[C@H]6[C@H](OC(=O)[C@@H](N(C(=O)CN(C(=O)[C@@H]7CCCN7C(=O)[C@H](NC6=O)[C@@H](C)CC)C)C)C(C)C)C)N)C)C)[C@@H](C)CC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H92N12O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90161255 | |

| Record name | Actinomycin E1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1297.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Actinomycin E1 | |

CAS RN |

1402-41-1 | |

| Record name | Actinomycin E1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001402411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Actinomycin E1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid](/img/structure/B576299.png)

![N-Ethyl-2,3,6-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B576312.png)

![6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one](/img/structure/B576316.png)

![3H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B576320.png)